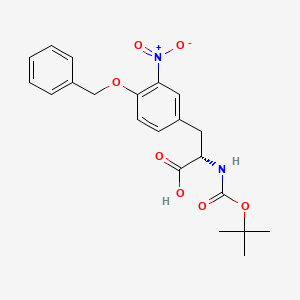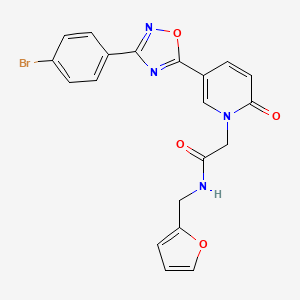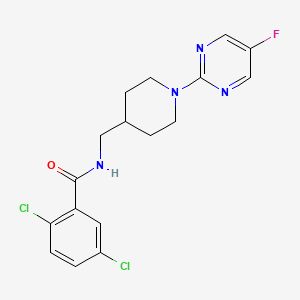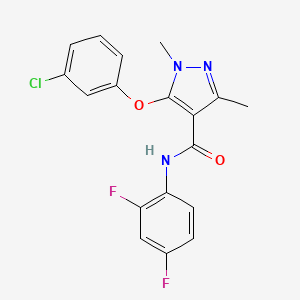![molecular formula C19H23N5O2 B2476266 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893958-11-7](/img/no-structure.png)
6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Synthesis Analysis
The synthesis of imidazoles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学的研究の応用
Synthesis and Structural Analysis
Orthoamide Derivatives of 1,3-Dimethylparabanic Acid Kantlehner, Haug, and Bauer (2012) detailed the synthesis of heterocyclic orthoamide derivatives from 1,3-dimethyl-5-imino-imidazolidine-2,4-dione, showcasing a pathway to obtain compounds like 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione. This process involves thiolysis and methylation to produce heterocyclic compounds, highlighting the potential for structural modification and derivation in scientific research applications Kantlehner et al., 2012.
Novel Molecular Scaffold Synthesis Wang et al. (2016) synthesized a new glycoluril scaffold involving tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, demonstrating a unique molecular structure and crystalline features. The synthesis was done through the Mannich reaction, indicating the compound's relevance in forming complex molecular structures and potential applications in materials science and pharmacology Wang et al., 2016.
Heterocyclic Compound Synthesis
Unique Heterocyclic Structures Ralifo, Tenney, Valeriote, and Crews (2007) identified novel compounds from the Leucosolenia sp. including leucosolenamines A and B with unique heterocyclic structures. These findings underscore the importance of heterocyclic chemistry in discovering new compounds with potential biological activity Ralifo et al., 2007.
Synthesis of Novel Spiro-linked and Imidazoline-2-thiones Klásek et al. (2010) and Klásek, Lyčka, and Holčapek (2007) focused on synthesizing novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones from 3-phenyl-3-aminoquinoline-2,4-diones. This synthesis provides insights into the versatility of heterocyclic compounds and their potential applications in creating new pharmacologically active molecules Klásek et al., 2010; Klásek, Lyčka, & Holčapek, 2007.
Applications in Pharmacology and Molecular Chemistry
Pharmacologically Active Glycolurils Kravchenko, Baranov, and Gazieva (2018) emphasized the pharmacological significance of glycolurils and their derivatives in various scientific domains. The paper discusses glycolurils' roles as antibacterial, nootropic, neurotropic agents, and their use in supramolecular chemistry, indicating the compound's versatility in pharmaceutical and chemical research Kravchenko et al., 2018.
将来の方向性
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
特性
CAS番号 |
893958-11-7 |
|---|---|
分子式 |
C19H23N5O2 |
分子量 |
353.426 |
IUPAC名 |
6-(4-butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H23N5O2/c1-4-5-6-13-7-9-14(10-8-13)23-11-12-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h7-10H,4-6,11-12H2,1-3H3 |
InChIキー |
QAPXLKNXGRCHEJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2476183.png)
![2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476184.png)

![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2476192.png)


![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)


![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)
![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)
